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molecular formula C9H14O2 B8634086 8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene CAS No. 88664-53-3

8-Methyl-1,6-dioxaspiro[4.5]dec-7-ene

Cat. No. B8634086
M. Wt: 154.21 g/mol
InChI Key: HWCUIJGHLFHWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410354

Procedure details

A stirred mixture of 20.0 g of 2-methylenetetrahydrofuran, 17.7 g of reagent grade methacrolein and 0.4 g of potassium carbonate was maintained at 75° C. under nigrogen atmosphere for 7 days. Distillation of the reaction mixture yielded 19.1 g of the desired product, b.p. 65°-66° C. (4 torr.).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
reagent
Quantity
17.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:6][CH2:5][CH2:4][O:3]1.[O:7]=[CH:8][C:9](=[CH2:11])[CH3:10].C(=O)([O-])[O-].[K+].[K+]>>[CH3:10][C:9]1[CH2:11][CH2:1][C:2]2([O:3][CH2:4][CH2:5][CH2:6]2)[O:7][CH:8]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
C=C1OCCC1
Name
reagent
Quantity
17.7 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=CC(C)=C
Name
Quantity
0.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC1=COC2(CCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: MASS 19.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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